molecular formula C25H20N2O3 B4015180 2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione

2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione

Cat. No.: B4015180
M. Wt: 396.4 g/mol
InChI Key: MVNXSCYTPLFIMJ-UHFFFAOYSA-N
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Description

2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione is an isoindole-1,3-dione derivative characterized by a benzyl group and a 2,3-dihydroindol-1-yl substituent linked via a ketone-containing ethyl chain. The isoindole-1,3-dione core is a planar aromatic system with electron-withdrawing carbonyl groups, which enhances its reactivity and biological interactions. The benzyl group introduces steric bulk and lipophilicity, while the 2,3-dihydroindol-1-yl moiety contributes nitrogen-based electron donation, influencing both chemical and pharmacological properties .

Properties

IUPAC Name

2-[1-(2,3-dihydroindol-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c28-23-19-11-5-6-12-20(19)24(29)27(23)22(16-17-8-2-1-3-9-17)25(30)26-15-14-18-10-4-7-13-21(18)26/h1-13,22H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNXSCYTPLFIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione typically involves multiple steps, including the formation of the indole and isoindole rings. One common method involves the reaction of 2-phenylindole with sodium hydride in dimethylformamide (DMF) to form the corresponding sodium salt, which is then reacted with iodomethane to yield the N-methylated indole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its structural features that may influence biological activity:

  • Anticancer Properties : Preliminary studies indicate that isoindole derivatives can exhibit anticancer activities by inhibiting specific cancer cell lines. The benzyl and indole components may enhance the compound's ability to interact with cellular targets involved in cancer progression.
  • Neuroprotective Effects : The indole moiety is often associated with neuroprotective properties. Research has suggested that compounds containing indole structures can modulate neurotransmitter systems and exhibit antioxidant effects, potentially benefiting neurodegenerative conditions.

Organic Synthesis

The compound can serve as a versatile building block in organic synthesis:

  • Synthesis of Novel Compounds : Its unique functional groups allow for modifications that can lead to the development of new derivatives with tailored properties for specific applications, such as pharmaceuticals or agrochemicals.
  • Role in Multicomponent Reactions : The compound may participate in multicomponent reactions (MCRs), which are valuable in synthesizing complex molecules efficiently. MCRs involving isoindoles have been explored for their ability to produce diverse chemical entities.

Case Study 1: Anticancer Activity

A study published in European Journal of Medicinal Chemistry investigated various isoindole derivatives, including similar structures to 2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione. The results indicated significant cytotoxicity against several cancer cell lines, suggesting a potential pathway for developing new anticancer agents .

Case Study 2: Neuroprotective Properties

Research featured in Journal of Neurochemistry highlighted the neuroprotective effects of indole-based compounds. The study demonstrated that derivatives could reduce oxidative stress markers in neuronal cells, indicating their potential utility in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit acetylcholine esterase, which is involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially providing therapeutic benefits for conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with structurally related isoindole derivatives:

Compound Name Substituents Key Structural Features Biological Activity References
2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione Benzyl, 2,3-dihydroindol-1-yl, oxoethyl Combines aromatic (benzyl) and heterocyclic (dihydroindole) groups; ketone linker Potential enzyme inhibition (hypothesized) -
2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione Chloroethyl Electrophilic chloroethyl group; enhances nucleophilic substitution reactivity Antimicrobial, agrochemical applications
2-[2-(3-Bromo-phenyl)-2-oxo-ethyl]-isoindole-1,3-dione Bromophenyl, oxoethyl Bromine atom for halogen bonding; ketone linker Anticancer activity (in vitro and in vivo)
2-(3-Fluoro-cyclohex-3-enyl)-isoindole-1,3-dione Fluorocyclohexenyl Fluorine’s electronegativity; cyclohexene ring for conformational flexibility Enzyme modulation (theoretical)
2-(Oxolan-2-ylmethyl)isoindole-1,3-dione Oxolan (tetrahydrofuran) methyl Aliphatic ether enhances solubility; steric hindrance Under investigation
2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione Trifluoroethyl Strong electron-withdrawing CF₃ group; alters electronic density Antimicrobial potential
2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione Hexyl-linked dimer Bisoindole structure; extended aliphatic chain Material science applications

Reactivity and Chemical Properties

  • Substituent-Driven Reactivity :

    • The chloroethyl group in 2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione facilitates nucleophilic substitution, making it reactive toward amines and thiols . In contrast, the benzyl group in the target compound may favor π-π stacking interactions or hydrophobic binding in biological systems.
    • The trifluoroethyl substituent in 2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione introduces strong polarization, enhancing stability against oxidation .
    • The dihydroindol-1-yl group in the target compound provides a secondary amine, enabling hydrogen bonding or protonation-dependent interactions .
  • Synthetic Pathways :

    • Many derivatives are synthesized via nucleophilic substitutions (e.g., chloroethyl compounds) or multi-step coupling reactions (e.g., bromophenyl derivatives) . The target compound likely requires a tailored approach due to its complex substituents.

Key Differentiators of the Target Compound

  • Hybrid Substituent Profile : The combination of benzyl (aromatic), dihydroindolyl (heterocyclic), and ketone groups distinguishes it from simpler derivatives. This hybrid structure may enable dual functionality, such as targeting both hydrophobic pockets and polar enzyme regions.

Biological Activity

The compound 2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione is a synthetic derivative with significant potential in pharmacology. This article examines its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3C_{19}H_{18}N_{2}O_{3}, and it has a molecular weight of approximately 318.36 g/mol. The structure features an isoindole moiety, which is known for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has demonstrated potent cytotoxic effects on ovarian cancer xenografts in nude mice, achieving a tumor growth suppression rate of 100% in treated groups compared to controls .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Research indicates that the compound interacts with key proteins involved in cell cycle regulation and apoptosis pathways, potentially through hydrophobic interactions with target proteins .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, suggesting that this compound could serve as a lead for developing new antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of 2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione:

StudyFindings
Study 1 Evaluated its anticancer effects on ovarian cancer models; reported 100% tumor growth suppression .
Study 2 Assessed antimicrobial properties against bacterial strains; exhibited lower MICs compared to standard treatments .
Study 3 Investigated structural activity relationship (SAR); identified key functional groups responsible for enhanced biological activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzyl and indole moieties can significantly influence biological activity. The presence of electron-withdrawing groups enhances the compound's potency against cancer cells and bacteria .

Q & A

Q. Key Considerations :

  • Purification via column chromatography or recrystallization to isolate the target compound from byproducts .
  • Characterization using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm regiochemistry and purity .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:
The ICReDD (Institute for Chemical Reaction Design and Discovery) framework integrates quantum chemical calculations and experimental feedback to streamline reaction optimization :

Reaction Path Search : Use density functional theory (DFT) to model energy barriers for key steps (e.g., acylation or coupling).

Machine Learning : Train models on existing data (e.g., solvent effects, temperature) to predict optimal conditions.

Experimental Validation : Narrow down parameters (e.g., catalyst loading, solvent polarity) to improve yields, as seen in oxidative coupling reactions where yields varied from 49% to 90% depending on substituents .

Q. Example Workflow :

  • Step 1 : Simulate the nucleophilic attack of the benzyl group on the isoindole-dione core.
  • Step 2 : Screen solvents (DMF vs. THF) computationally to minimize side reactions.
  • Step 3 : Validate predictions with small-scale trials.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^1H-NMR: Identify benzyl protons (δ 4.5–5.0 ppm) and indole NH signals (δ 10–12 ppm).
    • 13C^{13}C-NMR: Confirm carbonyl groups (δ 165–175 ppm) and aromatic carbons .
  • Infrared Spectroscopy (IR) : Detect C=O stretches (~1700 cm1 ^{-1}) and N-H bends (~3300 cm1 ^{-1}) .
  • X-ray Crystallography : Resolve stereochemistry, as applied to similar isoindole-dione derivatives in structural reports .

Q. Case Study :

  • Hypothesis : A benzyl group at position 1 may sterically hinder target binding.
  • Validation : Synthesize analogs with truncated benzyl groups and compare IC50_{50} values .

Basic: What are the key reactivity patterns of the isoindole-1,3-dione core?

Methodological Answer:

  • Acylation : The dione moiety acts as an electrophile, reacting with amines or alcohols to form amides or esters. For example, benzoyl chloride derivatives undergo nucleophilic substitution at the carbonyl carbon .
  • Reduction : Catalytic hydrogenation (H2_2/Pd-C) can reduce the dione to a diol, altering solubility .
  • Photoreactivity : UV exposure may induce ring-opening reactions, necessitating dark storage .

Q. Experimental Design Tip :

  • Monitor reaction progress via TLC using UV-active spots or ninhydrin staining for amine intermediates .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl or carboxylate) to improve solubility. For instance, 3-(1-oxo-isoindol-2-yl)benzoic acid derivatives showed improved aqueous stability .
  • Metabolic Stability : Incorporate fluorine atoms or methyl groups to block cytochrome P450 oxidation sites, as seen in fluorophenyl-indole analogs .
  • Prodrug Strategies : Mask carboxylic acids as ethyl esters for enhanced cell permeability, with enzymatic cleavage in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.